molecular formula C12H23N3O B11795474 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone

Cat. No.: B11795474
M. Wt: 225.33 g/mol
InChI Key: WBJCHEKIFLEWEA-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a cyclopropylmethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. The process may include steps such as amination, cyclization, and hydrogenation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to its specific structural features, such as the presence of a cyclopropylmethyl group and a piperidine ring.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C12H23N3O/c13-7-12(16)15-6-2-1-3-11(15)9-14-8-10-4-5-10/h10-11,14H,1-9,13H2

InChI Key

WBJCHEKIFLEWEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNCC2CC2)C(=O)CN

Origin of Product

United States

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